molecular formula C6H9ClF5N B2814875 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2580207-00-5

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2814875
CAS No.: 2580207-00-5
M. Wt: 225.59
InChI Key: LHYPQDSKMAXLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride: is a fluorinated organic compound with the molecular formula C₆H₈F₅N·HCl. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves multiple steps, starting with the fluorination of cyclobutyl derivatives. One common approach is the fluorination of cyclobutylmethanamine using reagents like Selectfluor or Deoxo-Fluor under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often carried out in specialized reactors designed to handle fluorine-containing compounds safely. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorinated cyclobutyl ring can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or other electrophiles.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₂Cl₂, and heat.

  • Reduction: : LiAlH₄, H₂, and a catalyst like palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides, polar aprotic solvents, and elevated temperatures.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Alkylated amines or other substituted cyclobutyl derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its pharmacological properties, such as potential use in drug discovery and development.

  • Industry: : Employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. Similar compounds include:

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane: : Lacks the amine group, resulting in different reactivity and applications.

  • 1-(Trifluoromethyl)cyclobutyl]methanamine: : Contains fewer fluorine atoms, leading to variations in chemical behavior and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5N.ClH/c7-5(8)1-4(2-5,3-12)6(9,10)11;/h1-3,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYPQDSKMAXLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.